Diethylstilbestrol

Description

Historical Context of Diethylstilbestrol (DES) Use and Research

The history of DES is marked by a period of enthusiastic clinical adoption followed by a growing understanding of its harmful consequences. This trajectory has profoundly influenced regulatory approaches to pharmaceuticals and environmental chemicals.

Initial Synthesis and Early Therapeutic Applications

This compound was first synthesized in 1938 by Leon Golberg, a graduate student working under Sir Robert Robinson at the University of Oxford. ama-assn.orgwikipedia.orgebsco.com This marked a significant advancement as it was the first orally active nonsteroidal estrogen available for human therapy. ama-assn.org Following its synthesis, DES was quickly explored for various medical applications. It was first marketed for medical use in 1939 and received approval from the United States Food and Drug Administration (FDA) in 1941 for several indications, including gonorrheal vaginitis, atrophic vaginitis, menopausal symptoms, and postpartum lactation suppression. wikipedia.orgebsco.comnih.govdesaction.org Early research also identified DES as an effective treatment for metastatic prostate cancer in 1941. wikipedia.orgebsco.com

Widespread Prescription for Pregnancy Complications

Despite limited initial evidence of efficacy and safety for this specific use, DES became widely prescribed to pregnant women between the 1940s and 1970s. cancer.govoncolink.orgnih.govwikipedia.orgopen.ac.ukbetterhealth.vic.gov.au The belief at the time was that pregnancy complications, such as miscarriage and premature birth, were linked to insufficient estrogen levels, and DES was administered to supplement these levels. ama-assn.orgnih.govnih.gov Studies in the late 1940s suggested that administering DES could correct a perceived progesterone (B1679170) deficiency in compromised pregnancies, leading to widespread usage to prevent pregnancy loss. ama-assn.org It is estimated that between 2 and 10 million pregnant women worldwide were prescribed DES in various forms, including pills, injections, suppositories, and creams, between 1947 and 1971. nih.gov In the U.S. alone, it is estimated that 2 to 4 million women took DES during pregnancy. ama-assn.org However, this widespread use occurred despite a lack of rigorous clinical evidence supporting its effectiveness for preventing pregnancy complications. open.ac.uknih.gov

Evolution of Scientific Understanding and Clinical Trials

The scientific understanding of DES and its effects evolved significantly over time. While early, uncontrolled studies suggested a benefit in preventing pregnancy complications, more rigorous research later contradicted these findings. nih.goveuropa.eu A double-blind clinical trial conducted at the University of Chicago in the early 1950s found no improvement in pregnancy outcomes with DES therapy and even suggested it might enhance premature labor. ama-assn.orgnih.govnih.goveuropa.eu By the late 1960s, leading obstetrics textbooks acknowledged that DES was ineffective at preventing miscarriage. wikipedia.org

A pivotal moment in the understanding of DES came in 1971 when researchers linked prenatal exposure to DES with a rare vaginal cancer, clear cell adenocarcinoma (CCA), in young women who had been exposed in utero. cancer.govwikipedia.orgeuropa.eubcpp.org This discovery prompted the FDA to advise against prescribing DES to pregnant women in the U.S., although it continued to be used in some European countries for several more years. cancer.govwikipedia.orgeuropa.eu The identification of CCA as a consequence of prenatal DES exposure was startling and unprecedented, highlighting the potential for long-term, delayed effects from in utero drug exposure. europa.eu This led to the establishment of registries and follow-up studies, such as the National Cancer Institute (NCI) DES Follow-up Study, to monitor the health of exposed individuals across multiple generations. nih.goveuropa.eucancer.gov These studies have been crucial in identifying a range of adverse health outcomes associated with DES exposure beyond CCA, including reproductive tract abnormalities, infertility, and other cancers. oncolink.orgama-assn.orgnih.govwikipedia.orgcancer.gov

This compound (DES) as a Model Endocrine Disrupting Chemical (EDC)

This compound is widely recognized and studied as a model endocrine disrupting chemical (EDC). nih.govnih.govnih.govnih.govnih.govoup.com EDCs are natural or human-made chemicals that can interfere with the body's endocrine system, which regulates numerous physiological processes through hormones. nih.govwikipedia.org DES, being a synthetic estrogen, directly interacts with estrogen receptors, mimicking the action of endogenous estrogen. nih.govnih.govasu.edu

The study of DES has been fundamental in understanding how EDCs can exert their effects, particularly during critical periods of development. nih.govnih.gov In utero exposure to DES has been shown to permanently alter estrogen target tissues and lead to long-term abnormalities that may not manifest until later in life. nih.govoup.com Research using animal models, such as mice and rats exposed to DES, has been instrumental in replicating and predicting adverse health effects observed in humans and in investigating the mechanisms involved in DES-related toxicity. cancer.govnih.govwikipedia.org These studies have demonstrated that even low doses of DES during development can increase the incidence of certain health problems, providing insights into the potential effects of less potent environmental estrogens. nih.gov

DES acts as an EDC by binding to and activating estrogen receptor-alpha (ERα) with an affinity similar to that of estradiol, a naturally occurring estrogen. nih.gov Its ability to interfere with hormonal signaling during development has made it a key compound for studying the broader impacts of endocrine disruption. nih.govasu.edu The adverse outcomes observed in individuals exposed to DES in utero serve as a powerful example of how exogenous chemicals can disrupt normal developmental programming with lasting consequences. nih.govnih.govnih.gov

Significance of this compound (DES) in Contemporary Environmental Health and Reproductive Toxicology Research

The legacy of DES continues to be highly significant in contemporary environmental health and reproductive toxicology research. nih.goveuropa.eu The clear link between prenatal DES exposure and adverse health effects across multiple generations provides a compelling case study for evaluating the risks associated with other potential EDCs in the environment. nih.govnih.govnih.goveuropa.eu

Research on DES has helped establish the concept of the "developmental origin of adult disease," demonstrating that exposures during critical periods of development can have profound and delayed impacts on health later in life. nih.govnih.gov The mechanisms by which DES induces its effects, including epigenetic changes that alter gene expression, are actively being investigated and provide valuable insights into how other EDCs might operate. nih.govnih.goveuropa.eu

Contemporary research continues to explore the long-term health outcomes in DES-exposed individuals and their descendants, including studies on cancer risks, reproductive health issues, and potential effects on the third generation (grandchildren of women who took DES). cancer.govoncolink.orgnih.govcancer.govcancer.org These ongoing studies, such as the NCI DES Follow-up Study, provide crucial epidemiological data on the lasting impacts of endocrine disruption. nih.govcancer.gov

Furthermore, DES serves as a benchmark for evaluating the endocrine-disrupting potential of other chemicals. nih.gov Studies comparing the effects of DES with other environmental estrogens at equivalent estrogenic doses contribute to understanding the relative potency and potential risks of various EDCs present in the environment. nih.gov Research into the combined effects of DES with other pollutants, such as nanoplastics, is also being conducted to understand the complex interactions and potential synergistic toxicities of environmental contaminants. researchgate.net

The history and ongoing study of DES underscore the importance of rigorous testing and careful consideration of potential long-term and transgenerational effects of chemicals, particularly those that can interfere with hormonal systems. nih.govnih.goveuropa.eu The knowledge gained from DES research is vital for informing regulatory policies and public health strategies aimed at minimizing exposure to EDCs and protecting reproductive health across generations. europa.eunih.goveuropa.eu

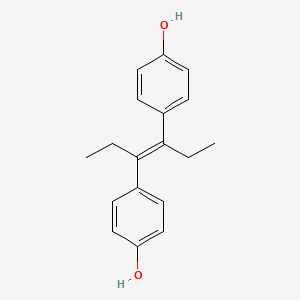

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLYKWWBQGJZGM-ISLYRVAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63528-82-5 (di-hydrochloride salt) | |

| Record name | Diethylstilbestrol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020465 | |

| Record name | Diethylstilbestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylstilbestrol is an odorless tasteless white crystalline powder. (NTP, 1992) | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides., SOL @ 25 °C IN 95% ETHANOL (1 IN 5); SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3); SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES, In water, 12 mg/l @ 25 °C | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylstilbestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIETHYLSTILBESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder, Small plates from benzene | |

CAS No. |

56-53-1, 22610-99-7, 6898-97-1 | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylstilbestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylstilbestrol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Stilbenediol, alpha,alpha'-diethyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022610997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylstilbestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | diethylstilbestrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethylstilbestrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-[(1E)-1,2-diethyl-1,2-ethenediyl]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylstilbestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylstilbestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethylstilbestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLSTILBESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/731DCA35BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLSTILBESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

336 to 342 °F (NTP, 1992), 169-172 °C | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylstilbestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIETHYLSTILBESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular and Cellular Mechanisms of Diethylstilbestrol Des Action

Diethylstilbestrol (DES) Interaction with Estrogen Receptors (ERs)

DES mimics the natural hormone estrogen and binds to intracellular estrogen receptors (ERs) found in various tissues, including the breast, uterus, liver, and bone. patsnap.com There are two main types of estrogen receptors: ER alpha (ERα) and ER beta (ERβ). patsnap.com DES can bind to both ER subtypes, influencing gene expression and cellular activity. patsnap.com The interaction of DES with ERs is a primary step in its mechanism of action, leading to a cascade of downstream events. patsnap.com

Binding Affinity and Receptor Activation Profiles

DES interacts with high affinity with the estrogen receptor. nih.govcapes.gov.br Studies have shown that DES binds to both ERα and ERβ. patsnap.comnih.gov The binding affinity of DES to ERα has been reported to be slightly greater than that of 17β-estradiol (E2), the endogenous ERα ligand. nih.gov Similarly, DES has shown higher affinity for both ERα and ERβ compared to E2 in some studies. nih.govoup.com The binding of a ligand like DES to the ER ligand-binding domain induces a conformational change in the receptor. nih.govnih.govbioscientifica.com This conformational change is critical for the subsequent steps in receptor activation, including dimerization and interaction with co-regulatory proteins. nih.govnih.gov

Data on relative binding affinities (RLA) of different estrogens, including DES, to ERα and ERβ highlight the potent interaction of DES with these receptors. RLA is calculated as the ratio of the IC50 of a reference ligand (like 17β-E2) to the IC50 of the competitor ligand, multiplied by 100. A value greater than 100 indicates higher affinity than the reference.

| Ligand | ERα RLA (%) | ERβ RLA (%) | ERβ/ERα RLA Ratio |

| 17β-Estradiol (E2) | bioscientifica.com | bioscientifica.com | 1 |

| This compound (DES) | >100 | >100 | Varies |

| meso-Hexestrol | >100 | >100 | Varies |

| Ethinyl Estradiol (EE2) | >100 | >100 | Varies |

Note: RLA values for DES and other synthetic estrogens were reported as greater than 100% relative to 17β-E2 in some studies, indicating higher binding affinity. Specific numerical values can vary depending on the experimental conditions and study. nih.govoup.com

Differential Effects on Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)

While DES binds to both ERα and ERβ, its effects can differ depending on the ER subtype and the cellular context. patsnap.comnih.gov The differential activation of ERα and ERβ by various ligands, including DES, is influenced by the nature of the estrogen response element (ERE) and the ratio of ER subtypes present in a specific cell or tissue. nih.govnih.gov For instance, ERβ has shown preferential activation of the consensus Vit ERE, while ERα exhibited greater activation at the divergent LH ERE, with DES demonstrating this differential activation pattern. nih.govnih.gov

Ligand-dependent differences also exist in the ability of ERα and ERβ to recruit coactivator proteins, even with similar binding affinities. researchgate.netresearchgate.net The enhanced ability of ERβ (compared to ERα) to recruit coactivators in the presence of xenoestrogens like DES is consistent with a greater capacity of ERβ to potentiate reporter gene activity in certain cell lines. researchgate.netresearchgate.net These differences in coactivator recruitment may contribute to the complex tissue-dependent agonistic or antagonistic responses observed with certain xenoestrogens. researchgate.netresearchgate.net

Studies comparing DES and 17β-estradiol have indicated that while they may activate ERα-mediated reporter gene transcription and cell proliferation similarly in some contexts, significant differences can be observed in the binding of ERα to various coregulator motifs and in transcriptomic signatures. nih.gov These differences in coregulator binding and gene regulation may contribute to the differential effects reported for DES compared to E2. nih.gov

Genomic and Non-Genomic Signaling Pathways Modulated by this compound (DES)

Estrogen receptors mediate cellular responses through both genomic and non-genomic signaling pathways. DES, as an ER ligand, can modulate both these pathways. patsnap.comresearchgate.netasu.edu

Regulation of Gene Expression and Cellular Activities

In the genomic pathway, DES binds to ERs, which then typically dimerize and translocate to the nucleus. patsnap.comnih.gov In the nucleus, these complexes interact with specific DNA sequences known as estrogen response elements (EREs) or bind to other transcription factors. patsnap.comnih.govnih.gov This interaction facilitates the recruitment of co-regulatory proteins, which can either enhance or repress the transcription of target genes. patsnap.com The genes regulated by these mechanisms are involved in various biological processes, including cell growth, differentiation, and apoptosis. patsnap.com DES can modulate the growth of hormone-dependent cancer cells by binding to ERs, acting as either an agonist promoting proliferation or an antagonist inhibiting growth, depending on the cellular context. patsnap.com

DES has been shown to induce persistent changes in gene expression and DNA methylation patterns in target tissues. researchgate.net For example, DES-induced toxicity in the mouse seminal vesicle is mediated by ERα with altered expression of specific genes like seminal vesicle secretory protein IV (Svs4) and lactoferrin (Ltf). nih.gov In prostate cancer cells, DES has demonstrated the ability to inhibit telomerase activity and gene expression. researchgate.netoup.com Androgens did not limit this inhibitory effect and even acted synergistically with DES in some cell lines. researchgate.netoup.com

The genomic pathway is characterized by a slower response, typically occurring over hours to days, and involves de novo protein synthesis. asu.edu

Induction of Conformational Changes in Estrogen Receptors

Ligand binding to the ER induces conformational changes, particularly in the ligand-binding domain (LBD). nih.govnih.govbioscientifica.com These changes are crucial for receptor activation and its subsequent interactions with other proteins, such as coactivators or corepressors. nih.govnih.govbioscientifica.comnih.gov Synthetic estrogens like DES are known to induce distinct conformational changes in ERs. nih.gov The position of helix 12 in the ERα LBD, for instance, is influenced by the bound ligand (like E2 or DES) and affects the formation of a hydrophobic groove necessary for coactivator interaction. bioscientifica.com These ligand-induced conformational changes are sensed by cellular factors required for normal gene expression. researchgate.netresearchgate.net

In addition to genomic signaling, DES can also activate non-genomic pathways. researchgate.netnih.gov Non-genomic signaling is characterized by rapid responses, occurring within seconds to minutes, and does not directly involve changes in gene transcription. asu.edu These pathways often involve the activation of intracellular signaling cascades, such as those involving protein kinases (e.g., MAPK/ERK, PI3K/Akt, PKA) and changes in intracellular calcium levels. researchgate.netasu.edunih.govamegroups.orgtandfonline.com Membrane-localized ERs can play a role in initiating these rapid non-genomic events. researchgate.netnih.govamegroups.org DES has been shown to evoke rapid non-genomic signaling that can modulate the activity of downstream proteins and alter cellular function. nih.gov This can include the regulation of epigenetic modifiers. nih.gov

Metabolic Activation and Carcinogenic Mechanisms of this compound (DES)

The carcinogenicity of DES is linked, in part, to its metabolic activation. capes.gov.broup.com DES can be metabolized to reactive intermediates that can cause cellular damage, including DNA damage. capes.gov.brnih.goviarc.fr

One proposed mechanism involves the metabolic oxidation of DES to its catechol metabolite, 3′-hydroxyDES (3′-OH-DES). capes.gov.briarc.fr This metabolite can be further oxidized to a quinone form, DES-3′,4′-quinone (DES-3′,4′-Q). iarc.fr Similar to the quinones of natural estrogens like estradiol, DES-3′,4′-Q can react with DNA, forming DNA adducts. capes.gov.briarc.fr These adducts, such as depurinating N3Ade and N7Gua adducts, are considered critical initial steps in the process of carcinogenesis. capes.gov.briarc.fr This metabolic redox cycling can also be a source of potentially mutagenic free radicals, contributing to DNA damage. capes.gov.br

Another mechanism of DNA damage induced by DES involves the putative α-hydroxylation of the ethyl groups of DES, followed by sulfate (B86663) conjugation. nih.gov This pathway can lead to the formation of DNA-reactive sulfuric acid esters and contribute to DNA adduct formation. nih.gov Studies using sulfotransferase inhibitors have supported the involvement of sulfate conjugation in DES metabolic activation and DNA adduct formation. nih.gov

DES has been shown to induce DNA damage through multiple mechanisms, including the formation of DNA-reactive quinones, free radical production via redox cycling, augmentation of endogenous DNA adducts, and the formation of novel exogenous adducts through pathways like α-hydroxylation and sulfation. nih.gov

Beyond direct DNA damage, DES can also contribute to carcinogenicity through receptor-mediated effects that promote cell proliferation and survival of damaged cells. nih.govcapes.gov.br The estrogen receptor can play a role in localizing DES and its metabolites to target tissues, increasing the probability of interaction with the genome. nih.govcapes.gov.br Furthermore, receptor-mediated increased protein synthesis and mitogenesis in responsive tissues can allow for the expression and perpetuation of toxic effects and molecular lesions. nih.gov DES has also been shown to cause aneuploidy and chromosomal aberrations, potentially through interference with microtubules, which may require oxidative metabolic activation.

Formation of Quinone Intermediates and DNA Interaction

A significant mechanism by which DES can exert genotoxic effects involves its metabolic activation to form quinone intermediates that interact with DNA. DES is primarily metabolized to its catechol, 3'-hydroxyDES (3'-OH-DES). nih.govnih.gov This catechol can undergo further oxidation to form DES-3',4'-quinone (DES-3',4'-Q). nih.govnih.gov

Similar to the metabolic activation of natural estrogens like estradiol, the formation of catechol quinones is a key step. nih.govnih.gov These electrophilic quinones can react with DNA, leading to the formation of DNA adducts. nih.govnih.govresearchgate.net Specifically, DES-3',4'-quinone can react with DNA to form depurinating adducts, such as 3'-OH-DES-6'-N3Ade and 3'-OH-DES-6'-N7Gua. nih.govnih.gov Depurinating adducts are unstable and can be lost from the DNA backbone, leaving behind apurinic sites. pnas.org These apurinic sites, if unrepaired, can lead to mutations during DNA replication, contributing to the initiation of cancer. pnas.org

Enzymatic oxidation of 3'-OH-DES, catalyzed by enzymes like lactoperoxidase or tyrosinase in the presence of DNA, has been shown to result in the formation of these N3Ade and N7Gua adducts. nih.gov This suggests that the catechol form of DES can intercalate into DNA before being oxidized to its reactive quinone, which then forms adducts. nih.govnih.gov

Research indicates that the formation of DES-DNA adducts occurs at low levels in vivo, even with high doses of DES, and is dependent on conditions of oxidative stress, which are required for cytochrome P450-mediated quinone formation. nih.gov

Data on the tentative identification of DES-DNA adducts formed by enzymatic oxidation in the presence of DNA includes specific m/z values determined by LC-MS/MS:

| Adduct | m/z [M+H]+ |

| 3'-OH-DES-6'-N3Ade | 418 |

| 3'-OH-DES-6'-N7Gua | 434 |

Note: These values were obtained from tentative identifications using LC-MS/MS. nih.gov

The formation of these catechol quinones and their subsequent reaction with DNA to form depurinating adducts appears to be a common mechanism linking the carcinogenicity of synthetic estrogens like DES and natural estrogens like estradiol. nih.govnih.gov

Role in Estrogen-Dependent Tumor Growth

This compound influences tumor growth, particularly in estrogen-dependent cancers, through several mechanisms, including interactions with estrogen receptors and potential direct effects on cellular processes.

DES mimics the action of natural estrogen by binding to estrogen receptors (ERs), including both ER alpha (ERα) and ER beta (ERβ). patsnap.comdrugbank.com Upon binding, DES induces a conformational change in the receptor, enabling it to interact with estrogen response elements (EREs) on DNA. patsnap.com This interaction can modulate the transcription of target genes involved in cell growth, differentiation, and apoptosis. patsnap.com

In hormone-responsive cancers, such as certain types of breast and prostate cancers, DES can influence cell proliferation by binding to ERs. patsnap.com Its action can be complex, acting as an agonist to promote cell proliferation in some contexts, while potentially acting as an antagonist to inhibit growth in others, depending on the specific cellular environment and the presence of co-regulatory proteins. patsnap.com

Studies using estrogen-dependent tumor models, such as the H301 transplantable kidney tumor in Syrian hamsters, have demonstrated the role of estrogen, and by extension DES, in tumor growth. oup.com In this model, DES treatment supports tumor growth, while withdrawal of estrogen leads to tumor regression, characterized by a decrease in mitotic activity and an increase in single-cell death (apoptosis). oup.com Re-treatment with DES reduces this cell death and leads to tumor regrowth. oup.com This highlights how estrogen-dependent cell death, in addition to mitosis and necrosis, influences the growth rate of these tumors. oup.com

While a significant aspect of DES action in estrogen-dependent tumors is mediated through nuclear ERs and the regulation of gene transcription, there is also evidence suggesting rapid signaling initiated at membrane-associated ERs. nih.govaacrjournals.org These membrane-initiated signals can activate downstream pathways, such as the mitogen-activated protein kinases (MAPKs), which can influence cell survival and proliferation. nih.govnih.gov

Furthermore, DES has been shown to have direct cytotoxic effects on prostate cancer cells, including androgen-insensitive lines. duke.edu These effects appear to be estrogen receptor-independent and involve the induction of cell cycle arrest and apoptosis. duke.edu This suggests that in addition to its well-established ER-mediated effects, DES can also directly promote programmed cell death in cancer cells. duke.edu

The influence of DES on estrogen-dependent tumor growth is thus a multifaceted process involving both genomic effects mediated by nuclear ERs and potential non-genomic effects, as well as direct cytotoxic mechanisms like the induction of apoptosis.

Developmental and Transgenerational Impacts of Diethylstilbestrol Des Exposure

In Utero Diethylstilbestrol (DES) Exposure and Fetal Development

Exposure to DES during critical periods of fetal development, particularly during the first trimester, can profoundly disrupt the normal processes of organogenesis and differentiation. cambridge.orgnih.gov As a potent estrogenic endocrine-disrupting chemical (EDC), DES can interfere with the intricate hormonal signaling pathways that govern fetal development. nih.govresearchgate.net

Disruption of Reproductive Tract Differentiation and Organogenesis

The development of the reproductive tract in mammals is a complex process involving the differentiation of the Müllerian and Wolffian ducts. cambridge.orgehu.eus In females, the Müllerian ducts develop into the oviducts, uterus, cervix, and upper vagina, while the Wolffian ducts regress. cambridge.orgehu.eus In males, the Wolffian ducts form the epididymis, vas deferens, seminal vesicles, and ejaculatory ducts, while the Müllerian ducts regress under the influence of anti-Müllerian hormone (AMH). cambridge.orgehu.eusoup.com

In utero DES exposure can disrupt this delicate balance, leading to structural abnormalities in the reproductive tracts of both males and females. cambridge.orgfrontiersin.org Studies in both humans and animal models have shown that DES can cause alterations in female reproductive tract patterning, including stratification of uterine epithelium and the presence of glandular tissue in the cervix and vagina in mice. nih.gov In males, DES exposure in utero has been linked to the presence of Müllerian duct remnants, indicating a disruption in male sex differentiation. oup.com These disruptions are thought to be mediated, at least in part, by DES binding to estrogen receptor alpha (ERα) and altering the expression of key developmental genes such as Hox and Wnt genes. nih.gov

Altered Hormonal Environment During Critical Developmental Windows

The fetal period is a highly sensitive window for development, with intricate hormonal signals controlling growth and differentiation. nih.govmdpi.com Exposure to estrogenic EDCs like DES during this time can activate estrogen receptors and alter the fetal hormonal environment. nih.govresearchgate.net This altered environment can predispose individuals to reproductive tract abnormalities, infertility, and genital abnormalities later in life. nih.govresearchgate.net The developing organism is particularly vulnerable during this period due to the lack of fully developed protective mechanisms and the critical nature of epigenetic programming occurring during embryogenesis and development. cambridge.org Altered epigenetic programming caused by DES exposure can persist throughout the life of the organism and manifest as latent disease. cambridge.org

Multigenerational and Transgenerational Effects of this compound (DES)

The impacts of DES exposure are not limited to the directly exposed individual (F1 generation). Evidence suggests that effects can extend to subsequent generations, a phenomenon referred to as multigenerational or transgenerational inheritance. nih.govresearchgate.net

Definition of Multigenerational Versus Transgenerational Exposure

Understanding the distinction between multigenerational and transgenerational effects is crucial. Multigenerational effects refer to phenotypes observed in generations that were directly or indirectly exposed to the initial environmental factor. nih.govnih.govwsu.edu For instance, when a pregnant female (F0) is exposed to DES, both the F0 and the developing fetus (F1) are directly exposed. nih.govnih.gov The germ cells within the F1 fetus that will form the F2 generation are also exposed. nih.govnih.gov Therefore, effects observed in the F1 and F2 generations due to maternal exposure are considered multigenerational. nih.govnih.gov

Transgenerational effects, in contrast, are defined as the inheritance of phenotypes in generations that had no direct exposure to the original environmental factor. nih.govnih.govwsu.edu Following maternal exposure (F0), the first unexposed generation is the F3 generation (great-grandchildren). frontiersin.orgnih.govwsu.edu If effects are observed in the F3 generation or beyond, it is considered transgenerational inheritance, mediated by germline-mediated inheritance of epigenetic information. nih.govnih.govwsu.edu

Evidence from Human Cohort Studies Across Generations

Human cohort studies have provided valuable insights into the multigenerational effects of DES. Studies have followed cohorts of women exposed to DES in utero (F1 generation) and their offspring (F2 generation). oup.comcambridge.orgoup.com

Research on DES daughters (F1) has consistently shown increased rates of infertility, pregnancy complications such as spontaneous abortion, ectopic pregnancy, preterm delivery, and stillbirth, and reproductive cancers. cancer.govnih.govresearchgate.netnih.gov

Studies investigating the health of DES granddaughters (F2 generation) have reported an increased risk of menstrual irregularity, amenorrhea, preterm birth, and possibly ectopic pregnancy. oup.com While some studies initially did not find differences in infertility rates in F2 generations, the relatively young age of these cohorts suggests that follow-up studies are needed to fully assess the long-term impacts on fertility and pregnancy outcomes. oup.comoup.com There is also some evidence suggesting increased risks of birth defects in the offspring of prenatally exposed individuals (F2 generation), including male genital malformations. frontiersin.orgresearchgate.netmdpi.com

Data from an informative family study reported psychiatric disorders, including autism spectrum disorder, bipolar disorder, and learning disabilities, in the second and third generations following maternal DES exposure, suggesting a potential multigenerational or transgenerational effect on neurodevelopment. frontiersin.orgmdpi.comnih.gov

Animal Models in Transgenerational this compound (DES) Research

Animal models, particularly mice, have been instrumental in studying the transgenerational effects of DES, as they allow for controlled exposure across multiple generations. nih.govfishersci.atnih.govoup.comufz.de These studies have provided evidence that the adverse reproductive effects of prenatal DES exposure can persist for multiple generations. researchgate.netoup.com

Mouse models have demonstrated increased incidence of reproductive tract abnormalities, including uterine tumors, persisting into the second generation (F2) after prenatal DES exposure. oup.com Furthermore, studies in mice have shown that prenatal DES exposure can lead to transgenerational effects on multiple reproductive parameters, such as fertility index, pregnancy rate, timing of puberty, and anogenital distance, across three generations (F1, F2, and F3). nih.govresearchgate.net These findings suggest that DES descendants may remain at risk of reproductive effects due to their ancestral exposure. nih.govresearchgate.net

The mechanisms underlying these transgenerational effects are thought to involve epigenetic modifications, such as altered DNA methylation patterns, that are transmitted through the germline. nih.govoup.comThis compound.co.uknih.gov Studies in murine models have documented that methylation changes associated with DES exposure can persist into the third generation. This compound.co.uk

Animal models are essential for determining the long-lasting effects of DES and other EDCs, providing crucial data to inform the potential risks for future generations of exposed individuals. researchgate.netoup.comwjgnet.com

| Generation | Direct DES Exposure (Maternal) | Potential Effects Observed |

| F0 (Mother) | Yes | Increased breast cancer risk nih.gov |

| F1 (Daughter/Son) | Yes | Reproductive tract abnormalities, infertility, pregnancy complications, reproductive cancers, genital abnormalities, psychiatric disorders cancer.govnih.govresearchgate.netfrontiersin.orgnih.gov |

| F2 (Granddaughter/Grandson) | Indirect (via F1 germ cells) | Menstrual irregularity, preterm birth, possible ectopic pregnancy, birth defects, psychiatric disorders frontiersin.orgoup.comresearchgate.netmdpi.com |

| F3 (Great-Granddaughter/Great-Grandson) | No | Potential for transgenerational effects on reproductive parameters and neurodevelopment nih.govresearchgate.netfrontiersin.orgmdpi.com |

Table 1: Summary of Potential DES Effects Across Generations Based on Maternal Exposure

Epigenetic Modifications Induced by this compound (DES)

Exposure to DES, particularly during critical periods of development, can induce persistent epigenetic changes that influence gene expression and contribute to long-term health effects observed in exposed individuals and their descendants. oup.comnih.govpatsnap.comThis compound.co.uk These epigenetic modifications primarily involve changes in DNA methylation and histone modifications, which can alter chromatin structure and affect the accessibility of genes for transcription. patsnap.comThis compound.co.ukspandidos-publications.comoxjournal.orgmdpi.com

DNA Methylation Changes and Gene Expression Alterations

DNA methylation is a key epigenetic mechanism involving the addition of methyl groups to cytosine residues, often occurring at CpG sites. oup.comThis compound.co.uk This process can regulate gene expression, typically leading to transcriptional repression when occurring in promoter regions. This compound.co.uk Studies in animal models have demonstrated that developmental exposure to DES can lead to altered patterns of DNA methylation, which correlate with changes in gene expression. researchgate.netnih.govpnas.org These methylation changes can be dynamic during development and have been observed in various tissues, including the reproductive tract. researchgate.netnih.govpnas.org

Research in mice exposed neonatally to DES has shown alterations in DNA methylation status in the promoter regions of genes such as Svs4 and Ltf in the seminal vesicles. researchgate.net These changes in methylation were associated with altered gene expression levels of Svs4 and Ltf. researchgate.net Furthermore, the expression of epigenetic modifiers, including DNMT3A, MBD2, and HDAC2, was found to be increased after DES exposure in these mice, suggesting their involvement in mediating the observed methylation changes. researchgate.net

Animal models have also indicated that DES exposure can lead to altered DNA methylation dynamically during development, with a significant proportion of genes exhibiting altered methylation also showing changes in expression. nih.govpnas.org For instance, studies in mice have identified differential gene expression following pre- or perinatal DES exposure in at least nine genes, including EMB, WNT11, TGFB1, ERBB2, EGFR, LTF, EGF, FOS, and JUN. nih.gov

In humans, studies investigating the association between in utero DES exposure and DNA methylation in adult women have also been conducted. While some studies have not found significant differences in methylation at specific CpG sites or regions when comparing exposed and unexposed individuals directly, they have revealed associations between methylation changes and specific health outcomes within the exposed group. researchgate.netnih.govnih.gov

Interactive Table 1: Examples of Genes with Altered Expression or Methylation Following DES Exposure

| Gene | Organism | Exposure Timing | Epigenetic Modification | Gene Expression Alteration | Source |

| Svs4 | Mouse | Neonatal | DNA Methylation | Altered | researchgate.netpnas.org |

| Ltf | Mouse | Neonatal | DNA Methylation | Altered | researchgate.netnih.govpnas.org |

| HOXA10 | Mouse | In utero | Hypermethylation | Altered | This compound.co.uk |

| EGF | Mouse | Neonatal | DNA Methylation | Higher Expression | nih.gov |

Histone Modifications and Chromatin Remodeling

In addition to DNA methylation, DES exposure can also influence histone modifications and chromatin remodeling, further impacting gene expression. patsnap.comThis compound.co.uknih.gov Histones are proteins around which DNA is wrapped to form chromatin. spandidos-publications.comnih.gov Modifications to histones, such as acetylation, methylation, and phosphorylation, can alter chromatin structure, making DNA more or less accessible to transcription factors and thus regulating gene expression. This compound.co.ukspandidos-publications.commdpi.comnih.gov

Chromatin remodeling involves changes in the structure of chromatin, including the repositioning or removal of nucleosomes, which can be influenced by ATP-dependent chromatin remodeling complexes. spandidos-publications.commdpi.comnih.gov These changes can affect DNA accessibility and play a role in regulating gene expression. spandidos-publications.commdpi.comnih.gov

While DNA methylation has been the primary focus of many studies on DES-induced epigenetic changes, research indicates that DES can alter the expression of chromatin-modifying proteins. This compound.co.ukoup.com This suggests that DES exposure can lead to changes in histone modification patterns and chromatin structure, contributing to the persistent alterations in gene expression observed in exposed individuals and their descendants. This compound.co.uknih.govoup.com

Studies have suggested a link between CpG methylation alterations and modifications of histones around the methylated genes. oup.com For example, the expression of DNA methyltransferases can be linked to histone methylation, indicating a potential interplay between different epigenetic mechanisms in mediating the effects of DES. oup.com

Impact on Neurodevelopmental Genes (e.g., ZFP57, ADAM TS9)

Recent research has explored the epigenetic impact of DES exposure on genes involved in neurodevelopment, particularly in the context of psychiatric disorders. Studies have identified specific DNA methylation changes in genes like ZFP57 and ADAMTS9 in individuals exposed to DES in utero who developed psychotic disorders. des-is-it.orgresearchgate.netnih.govnih.govfrontiersin.orginserm.frmdpi.comdes-is-it.orgmdpi.com

ZFP57 (Zinc Finger Protein 57) is a transcription regulator involved in maintaining genomic imprinting and DNA methylation, and it is expressed early in development. nih.govfrontiersin.orglshtm.ac.uk Alterations in ZFP57 expression or methylation can impact neurodevelopment. des-is-it.orgnih.govfrontiersin.orginserm.frmdpi.comdes-is-it.org Studies have found that ZFP57 is more methylated in the cerebellar tissue of women with autism compared to controls. frontiersin.orgmdpi.com In individuals exposed to DES in utero, differential methylation in the region encompassing ZFP57 has been associated with psychosis. researchgate.netnih.govnih.gov This suggests that DES-induced methylation changes in ZFP57 may contribute to neurodevelopmental alterations and increase the risk of psychiatric disorders. researchgate.netnih.govmdpi.com

ADAMTS9 (ADAM Metallopeptidase with Thrombospondin Type 1 Motif 9) is a gene involved in controlling organ shape during development, including reproductive organs and the central nervous system. des-is-it.orgfrontiersin.orgdes-is-it.orgplos.org It is thought to play a critical role in neurodevelopment and neuroplasticity. mdpi.comdes-is-it.orgplos.org Studies have identified differential methylation near the promoter region of ADAMTS9 as one of the most significant methylation changes associated with DES exposure. researchgate.netnih.govnih.govplos.org Aberrant methylation of ADAMTS9 has also been observed in certain cancers. des-is-it.orgplos.org The epigenetic modifications of ADAMTS9 following DES exposure may contribute to both reproductive tract abnormalities and neurodevelopmental issues. mdpi.comdes-is-it.orgplos.org

Interactive Table 2: Neurodevelopmental Genes and DES-Associated Epigenetic Changes

| Gene | Function (Neurodevelopmental Role) | DES-Associated Epigenetic Finding | Source |

| ZFP57 | Transcription regulator, involved in imprinting and DNA methylation. Impacts neurodevelopment. | Differential methylation associated with psychosis in DES-exposed individuals. | researchgate.netnih.govnih.govfrontiersin.orginserm.frmdpi.comdes-is-it.orgmdpi.com |

| ADAMTS9 | Involved in organ shape control (reproductive organs, CNS). Plays a role in neurodevelopment and neuroplasticity. | Differential methylation near the promoter region associated with DES exposure and psychosis. | des-is-it.orgresearchgate.netnih.govnih.govfrontiersin.orgmdpi.comdes-is-it.orgmdpi.complos.org |

These findings highlight the complex interplay between developmental exposure to DES, epigenetic modifications in key neurodevelopmental genes, and the increased risk of psychiatric disorders and other adverse health outcomes in exposed individuals and potentially their descendants. des-is-it.orgresearchgate.netfrontiersin.orgmdpi.commdpi.com

Diethylstilbestrol Des and Carcinogenesis

Mechanisms of Diethylstilbestrol (DES)-Induced Carcinogenesis

The mechanisms by which DES induces carcinogenesis are complex and involve multiple pathways, including endocrine disruption, altered cellular processes, and genomic alterations. aacrjournals.orgThis compound.co.uk

Endocrine Disrupting Effects and Hormonal Imbalance

DES is a potent synthetic estrogen that interferes with the normal functioning of the endocrine system. nih.govcancer.govepa.gov As an EDC, it can mimic or interfere with the body's natural hormones, leading to hormonal imbalances. nih.govepa.gov This disruption can affect hormone-sensitive tissues and organs, particularly in the reproductive system, which are highly susceptible to hormonal signals during development. endocrine.orgepa.govclevelandclinic.org The mistaken use of DES during pregnancy exposed developing fetuses to abnormal levels of estrogen, impacting the development of their reproductive tracts and increasing their susceptibility to cancer later in life. nih.govendocrine.orgepa.gov Studies have shown that DES can cause epigenetic changes in the reproductive organs, potentially explaining how it affects fertility and reproduction. nih.gov

Altered Cellular Proliferation and Differentiation

Cancer is characterized by the uncontrolled proliferation of cells and often involves alterations in cellular differentiation. nih.govaacrjournals.org DES exposure can disrupt the delicate balance between cell proliferation and differentiation, particularly in hormone-sensitive tissues. tandfonline.com Normal cell differentiation typically acts as a barrier to uncontrolled proliferation, and the failure to arrest proliferation or the loss of differentiation are hallmarks of cancer cells. tandfonline.com DES can interfere with the normal processes that regulate cell division and differentiation, potentially leading to the accumulation of undifferentiated or abnormally differentiated cells with a higher propensity for uncontrolled growth and malignant transformation. nih.govspandidos-publications.com

Genomic Instability and DNA Adduct Formation

Genomic instability, characterized by an increased rate of mutations and chromosomal abnormalities, is a key feature of cancer. oup.commdpi.comaacrjournals.orgunc.edu Research suggests that DES can induce genomic instability, which may contribute to its carcinogenic effects. This compound.co.ukaacrjournals.org Studies have found evidence of microsatellite instability, a type of genomic instability, in clear cell adenocarcinomas associated with DES exposure. This compound.co.uk While some analyses suggest that DES and its metabolites may not be direct mutagens that form DNA adducts, other research indicates that metabolic oxidation of stilbestrol estrogens to quinone intermediates could lead to interactions with DNA or other cellular targets. aacrjournals.orgnih.govnih.gov DNA adducts are formed when chemicals bind to DNA, potentially leading to mutations and genomic instability. hesiglobal.org

Cancer Susceptibility in Subsequent Generations (F2, F3)

There is growing evidence suggesting that the health effects of DES exposure, including increased cancer susceptibility, may extend beyond the directly exposed individuals (F1 generation) to subsequent generations (F2 and F3). healthywa.wa.gov.auwikipedia.orgmdpi.comvt.eduThis compound.co.ukoxjournal.orgoup.comresearchgate.netnih.gov This phenomenon is being investigated under the umbrella of transgenerational epigenetic inheritance, where environmental exposures in one generation can lead to heritable epigenetic modifications that affect the disease risk in later generations without alterations to the primary DNA sequence. wikipedia.orgmdpi.comoxjournal.org

Studies in animal models have provided significant insights into the potential for transgenerational effects of DES. For example, studies in mice have shown an increased incidence of reproductive tract tumors, such as uterine adenocarcinoma, in the female offspring (F2 generation) of DES-exposed mothers. oup.com This suggests that increased susceptibility to tumor formation can be transmitted to subsequent generations. oup.com While the fertility issues observed in the directly exposed F1 generation mice were not transmitted, the increased tumor susceptibility was. oup.com

Research into the health of DES grandchildren (F2 and F3 generations) in humans is ongoing. While conclusive evidence of a widespread increased cancer risk in these generations is still being gathered, some studies suggest a possible heightened risk for specific cancers, such as ovarian cancer in DES granddaughters. healthywa.wa.gov.au The concept of transgenerational epigenetic inheritance provides a plausible biological mechanism for how the effects of DES exposure could be transmitted across generations. wikipedia.orgmdpi.comoxjournal.orgresearchgate.net Epigenetic modifications, such as DNA methylation and histone modifications, can be influenced by environmental factors and can be transmitted through the germline, potentially altering gene expression patterns and increasing disease susceptibility in descendants. wikipedia.orgmdpi.comoxjournal.org

Summary of Potential Transgenerational Effects:

| Generation | Potential Effects Observed in Research | Evidence Type |

| F1 | Increased risk of clear cell adenocarcinoma of the vagina/cervix, breast cancer, reproductive abnormalities. healthywa.wa.gov.auwikipedia.orgcancer.gov | Human Epidemiological Studies |

| F2 | Increased incidence of reproductive tract tumors (animal models). oup.com Possible heightened ovarian cancer risk (human, requires further monitoring). healthywa.wa.gov.au | Animal Studies, Human Observational Studies (preliminary) |

| F3 | Potential for increased disease susceptibility via epigenetic inheritance. wikipedia.orgmdpi.comoxjournal.orgresearchgate.net Limited human data, ongoing research. healthywa.wa.gov.au | Animal Studies, Theoretical/Mechanistic Studies |

Note: Evidence for F2 and F3 generations in humans is less conclusive than for the F1 generation and is an active area of research.

Impact of Diethylstilbestrol Des on Reproductive Health and Fertility

Female Reproductive Outcomes in Diethylstilbestrol (DES) Daughters

DES daughters face an increased risk of numerous issues affecting their reproductive capabilities and the outcomes of their pregnancies. nih.govcancer.govaafp.orgcanceraustralia.gov.auworldscientific.comdesaction.orgwikipedia.org

Studies have consistently shown an elevated risk of infertility and subfertility among women exposed to DES in utero. nih.govcancer.govaafp.orgworldscientific.comdesaction.orgbetterhealth.vic.gov.auoup.comafwomensmed.com For instance, the risk for infertility, defined as failing to conceive after 12 months of trying, has been reported to be substantially higher in DES daughters (33%) compared to unexposed women (14%). nih.govoup.com Structural abnormalities of the reproductive tract, such as the presence of a T-shaped uterus, which are more common in DES daughters, are understood to contribute to this increased risk of infertility. aafp.orgwikipedia.org The presence of vaginal epithelial changes at the time of initial examination has also been linked to a cumulative risk for DES-induced infertility. nih.gov

DES daughters experience a higher incidence of various complications during pregnancy compared to women not exposed to DES. nih.govcancer.govaafp.orgcanceraustralia.gov.audesaction.orgwikipedia.orgoup.comThis compound.co.uk

The risk of spontaneous abortion is increased in DES-exposed daughters. nih.govcancer.govaafp.orgcanceraustralia.gov.audesaction.orgwikipedia.orgoup.comThis compound.co.ukfishersci.at Data from studies indicate a higher rate of miscarriage in the first pregnancy for DES-exposed women (20%) compared to their unexposed counterparts (10%). nih.govThis compound.co.ukcoolspringsobgyn.com Another study reported spontaneous abortion rates of 50.3% in DES-exposed women versus 38.6% in unexposed women. wikipedia.org

DES daughters have a significantly elevated risk of experiencing an ectopic pregnancy, where the fertilized egg implants outside the uterus, typically in the fallopian tube. nih.govcancer.govaafp.orgcanceraustralia.gov.audesaction.orgwikipedia.orgoup.comThis compound.co.ukfishersci.at This risk has been reported to be three to five times higher than in women not exposed to DES. nih.govThis compound.co.ukcoolspringsobgyn.com Specific findings include an ectopic pregnancy rate of 14.6% in DES-exposed women compared to 2.9% in unexposed women. wikipedia.org The presence of vaginal epithelial changes has also been associated with an increased risk of ectopic pregnancy. nih.gov

The likelihood of preterm delivery (before 37 weeks gestation) is increased in DES daughters. nih.govcancer.govaafp.orgcanceraustralia.gov.audesaction.orgwikipedia.orgoup.comThis compound.co.ukfishersci.at Research indicates that DES daughters are nearly three times more likely to deliver prematurely. oup.com Reported rates for preterm delivery include 20% in DES-exposed women versus 8% in the unexposed population, and 53.3% versus 17.8%. nih.govwikipedia.orgThis compound.co.uk Consequently, the rate of delivering a full-term infant in the first pregnancy is lower for DES-exposed women (64.1%) compared to unexposed women (84.5%). nih.govThis compound.co.ukcoolspringsobgyn.com

Uterine and Cervical Abnormalities

DES exposure in utero is linked to structural abnormalities of the uterus and cervix. aafp.orgwikipedia.org These can include a T-shaped uterus, hypoplastic cervix, cockscomb cervix, cervical collar, and pseudopolyp. aafp.orgwikipedia.orgnih.govnih.gov Studies have indicated a significant incidence of structural uterine, cervical, or vaginal abnormalities in DES-exposed women, with some research reporting rates as high as 33%. aafp.org Vaginal adenosis, the presence of columnar epithelium normally found in the uterus also in the vagina, is another abnormality associated with DES exposure. aafp.orgwikipedia.orgnih.gov These structural differences can contribute to reproductive difficulties. wikipedia.org

Table 1: Structural Abnormalities in Women with In Utero DES Exposure

| Abnormality | Location |

| Hypoplastic cervix | Cervix |

| Cockscomb cervix | Cervix |

| Cervical collar | Cervix |

| Pseudopolyp | Cervix |

| T-shaped uterus | Uterus |

| Vaginal adenosis | Vagina |

| Increased cervical transformation zone | Cervix |

Early Menopause

DES daughters have a higher risk of experiencing early menopause, defined as menopause occurring before the age of 45. cancer.govcanceraustralia.gov.au Research suggests that DES-exposed women have more than twice the risk of early menopause compared to unexposed women. cancer.gov One estimate indicates that 3% of DES-exposed women may experience early menopause due to their exposure. cancer.gov

Menstrual Irregularities

Studies have observed an association between prenatal DES exposure and menstrual irregularities in daughters. cancer.govoup.comnih.gov While the mean age at menarche may be similar to that of unexposed women, daughters of exposed mothers may attain menstrual regularity later and are more likely to report irregular menstrual periods. cancer.govoup.comnih.gov One study reported an odds ratio of 1.54 for irregular menstrual periods in daughters of exposed women compared to daughters of unexposed women. nih.gov

Male Reproductive Outcomes in this compound (DES) Sons

Male offspring exposed to DES in utero, known as DES sons, also face an increased risk of reproductive system abnormalities. cancer.govbetterhealth.vic.gov.auaafp.orgaph.gov.aunih.gov

Genital Malformations (e.g., Epididymal Cysts, Cryptorchidism, Hypospadias, Müllerian Duct Remnants)

DES sons have a higher likelihood of experiencing genital structural abnormalities compared to unexposed males. aafp.orgaph.gov.au Common malformations include epididymal cysts, undescended testes (cryptorchidism), and hypospadias. aafp.orgwikipedia.orgaph.gov.aunih.govjacksonlees.co.ukuchicago.edustorymd.com Epididymal cysts are reported as the most consistent finding and the most common genitourinary abnormality in DES sons. aph.gov.austorymd.comdesaction.org Studies have shown a significantly increased risk of epididymal cysts and cryptorchidism in DES-exposed males. aph.gov.aunih.govuchicago.eduresearchgate.netnih.gov For instance, one study found that 21% of DES sons had non-cancerous epididymal cysts compared to 5% of unexposed men. aph.gov.austorymd.com Another study reported risk ratios of 2.5 for epididymal cysts and 1.9 for cryptorchidism in exposed versus unexposed men. nih.govresearchgate.net The association with cryptorchidism appears stronger with exposure earlier in gestation, specifically before the 11th week of pregnancy. nih.govresearchgate.net While some studies suggest an increased risk of hypospadias, findings have been inconsistent, and other studies have not identified a clear increase in risk. wikipedia.orgaph.gov.austorymd.comduke.eduresearchgate.netoup.com The potential for Müllerian duct remnants has also been noted in the context of DES exposure. aph.gov.auresearchgate.net

Table 2: Genital Abnormalities in Men with In Utero DES Exposure

| Abnormality | Increased Risk in DES Sons (vs. Unexposed) | Notes |

| Epididymal Cysts | Yes | Most consistent finding; Risk ratios around 2.5. aph.gov.aunih.govstorymd.comresearchgate.net |

| Cryptorchidism | Yes | Risk ratios around 1.9-2.9; Stronger association with early exposure. nih.govresearchgate.netThis compound.co.uk |

| Hypospadias | Inconsistent findings | Some studies suggest increased risk, others do not. aph.gov.austorymd.comduke.eduresearchgate.netoup.com |

| Testicular Hypoplasia | Yes | Also referred to as small testes. aafp.orgaph.gov.auuchicago.edunih.gov |

| Müllerian Duct Remnants | Not explicitly detailed in search results | Mentioned as a potential abnormality. aph.gov.auresearchgate.net |

Testicular Hypoplasia and Semen Abnormalities

Testicular hypoplasia, or smaller than normal testes, has been reported in DES sons. aafp.orgaph.gov.auuchicago.edunih.gov One study found that 31.5% of DES-exposed men had epididymal cysts and/or hypoplastic testes compared to 7.8% of controls. nih.gov Furthermore, abnormalities in semen analyses have been reported in men exposed to DES in utero. aafp.orgaph.gov.auuchicago.edu Severe pathological changes in sperm were observed in a higher percentage of DES-exposed men compared to placebo-exposed controls in one study. nih.gov

Infertility Concerns

While concerns about infertility have been raised for DES sons, larger and more recent studies generally indicate that prenatal DES exposure does not significantly increase the risk of infertility in men. cancer.govaph.gov.aunih.govjacksonlees.co.ukuchicago.edustorymd.comdesaction.org Despite the increased incidence of genital abnormalities and semen abnormalities, DES sons appear to be able to father children at rates similar to unexposed males. cancer.govaph.gov.auuchicago.edustorymd.com Some subtle effects on sperm or testicular function cannot be entirely ruled out, but many DES sons successfully father children. jacksonlees.co.uk

Reproductive Effects in Later Generations (F2, F3)

Studies, primarily in animal models like mice, have demonstrated that prenatal exposure to DES can lead to reproductive abnormalities in the F2 and F3 generations. nih.govresearchgate.netnih.govnih.gov These effects are considered transgenerational as they appear in generations not directly exposed to DES during development. nih.govnih.govnih.gov The observed impacts span various aspects of reproductive function and development. nih.govnih.gov

Fertility Indices and Pregnancy Rates

Research in mice has shown that prenatal DES exposure can reduce fertility indices and pregnancy rates in the F2 and F3 generations. nih.govresearchgate.netnih.gov For instance, one study observed that exposure to 50 µg/kg DES resulted in reduced fertility persisting into the F3 generation, while exposure to 100 µg/kg DES had a significant impact on fertility in the F1 and F2 generations, with recovery by the F3 generation. nih.gov This suggests a non-linear dose response for transgenerational fertility effects. nih.gov

Specifically, pregnancy rate and fertility index were reduced in the F1 and F2 generations exposed to 100 µg/kg DES. nih.gov At a lower dose of 50 µg/kg DES, reductions in both pregnancy rate and fertility index were observed up to the F3 generation. nih.gov While mating index was generally not impacted, the ability to maintain pregnancy to term was affected in the F1 and F2 generations, but not the F3, further highlighting the complex dose and generation-dependent effects of DES. nih.gov

Data Table 1: Effects of Prenatal DES Exposure on Fertility Indices in Mice (Selected Data) nih.gov

| DES Dose (µg/kg) | Generation | Pregnancy Rate (%) | Fertility Index (%) |

| Vehicle | F1 | 100 | 100 |

| 100 | F1 | 75 | 80 |

| 100 | F2 | 91 | 91 |

| 100 | F3 | Data not explicitly provided for fertility index recovery, but stated fertility recovered nih.gov | Data not explicitly provided for fertility index recovery, but stated fertility recovered nih.gov |

| 50 | F1 | 92 | 92 |

| 50 | F2 | 85 | 85 |

| 50 | F3 | 83 | 91 |

Note: Data extracted from descriptive text and may not represent full study results. Fertility index and pregnancy rate for vehicle-treated animals were consistently 100% across generations in this study. nih.gov

Anogenital Distance (AGD) Alterations

Anogenital distance (AGD), a marker sensitive to prenatal hormonal environment, has been found to be significantly reduced in DES descendants across multiple generations. nih.govresearchgate.netnih.gov Studies in mice have shown a significant reduction in standardized AGD in the F1 generation at a dose of 100 µg/kg DES. nih.gov In the F2 generation, AGD was significantly reduced at 1 and 100 µg/kg DES. nih.gov Notably, in the F3 generation, a significant reduction in AGD was observed at all three tested doses: 1, 50, and 100 µg/kg DES. nih.gov This persistent reduction in AGD across generations indicates a transgenerational effect of DES exposure. nih.govresearchgate.netnih.gov

Timing of Puberty